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An In-depth Technical Guide on the Molecular Structure and Function of Gefapixant

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Compound of Interest		
Compound Name:	Anti-infective agent 6	
Cat. No.:	B12407394	Get Quote

Disclaimer: The term "Anti-infective agent 6" does not correspond to a known scientific entity. This guide focuses on Gefapixant, a well-documented P2X3 receptor antagonist, to fulfill the detailed requirements of the user's request for a technical whitepaper. Gefapixant's mechanism, while primarily targeting the cough reflex, involves pathways relevant to sensory nerve activation that can be triggered by inflammatory mediators, a process often associated with infection and irritation.[1]

Executive Summary

Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective antagonist of the P2X3 and P2X2/3 receptors.[2] These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[3][4] By blocking the binding of extracellular adenosine triphosphate (ATP), Gefapixant modulates the hypersensitization of these sensory neurons, thereby reducing the urge to cough in patients with refractory or unexplained chronic cough.[1][5] This document provides a comprehensive overview of Gefapixant's molecular structure, mechanism of action, associated signaling pathways, quantitative efficacy data from clinical trials, and detailed experimental protocols relevant to its study.

Molecular Structure

Gefapixant is a small molecule with the chemical formula C₁₄H₁₉N₅O₄S.[3] Its structure is characterized by a diaminopyrimidine group linked via an ether bond to a substituted benzenesulfonamide moiety.



• IUPAC Name: 5-((2,4-diaminopyrimidin-5-yl)oxy)-2-methoxy-4-(propan-2-yl)benzenesulfonamide[3]

Molecular Weight: 353.40 g/mol [6]

CAS Number: 1015787-98-0[3]

The citrate salt, Gefapixant Citrate, is often used in pharmaceutical formulations.[7][8]

Chemical Identifiers:

- SMILES: CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC[7][9]
- InChlKey: AIJVJYUOMCRFOE-UHFFFAOYSA-N[7]

Mechanism of Action and Signaling Pathways

Gefapixant exerts its therapeutic effect by acting as a selective, non-competitive, allosteric antagonist of P2X3 receptors.[2][10][11]

Target Receptors: P2X3 and P2X2/3

P2X3 receptors are ligand-gated ion channels that are primarily expressed on sensory afferent neurons.[12] They are activated by extracellular ATP, which is released from cells during inflammation, irritation, or mechanical stress.[13] The activation of these receptors on airway C-fibers leads to the initiation of an action potential, which is transmitted to the brainstem and perceived as an urge to cough.[3][4][5] Gefapixant also shows activity against the P2X2/3 heterotrimeric receptor subtype.[3][6]

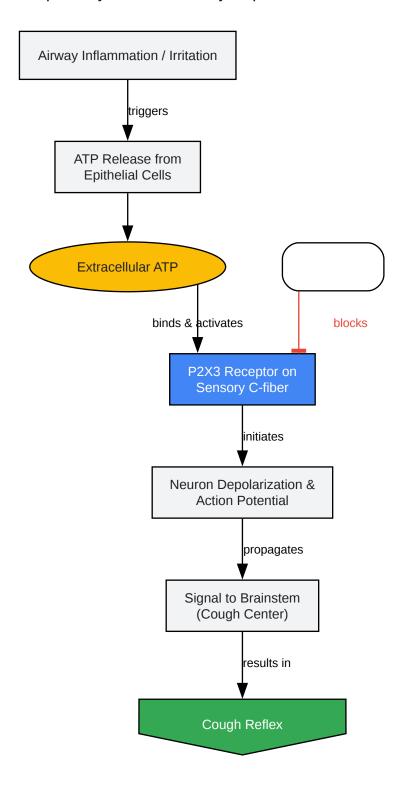
Molecular Interaction

Structural studies have revealed that Gefapixant binds to an allosteric site at the interface between P2X3 protein subunits.[10] This binding event blocks the channel from activating, even when ATP is bound to its orthosteric site.[10][11] This allosteric antagonism is a key feature of its mechanism, providing selectivity and modulating the receptor's response to its natural ligand.[11]

Signaling Pathway



The signaling pathway leading to the cough reflex involves the release of ATP from airway epithelial cells in response to irritants or inflammatory signals. This extracellular ATP then binds to and activates P2X3 receptors on vagal afferent C-fibers, causing depolarization and the generation of an action potential that propagates to the cough center in the brainstem. Gefapixant interrupts this pathway at a crucial early step.





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Gefapixant's interruption of the ATP-P2X3 signaling pathway.

Quantitative Data

The efficacy of Gefapixant has been evaluated in several clinical trials. The primary measure of efficacy is the reduction in 24-hour cough frequency.

In Vitro Activity

Target	Assay Type	IC50	Reference
Human P2X3 Homotrimer	Cell-free assay	~30 nM	[6]
Human P2X2/3 Heterotrimer	Cell-free assay	100-250 nM	[6]
Human P2X3 Homotrimer	Patch clamp	153 nM	[10]
Human P2X2/3 Heterotrimer	Patch clamp	220 nM	[10]

Phase 3 Clinical Trial Efficacy (COUGH-1 & COUGH-2)

The COUGH-1 and COUGH-2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.[14]

Dose	Timepoint	Placebo- Adjusted Relative Reduction in 24-Hour Cough Frequency	p-value	Reference
45 mg BID	Week 12	18.5%	0.041	[14][15]
45 mg BID	Week 24	14.6%	0.031	[14][15]
	45 mg BID	45 mg BID Week 12	Dose Timepoint Reduction in 24-Hour Cough Frequency 45 mg BID Week 12 18.5%	Adjusted Relative Dose Timepoint Reduction p-value in 24-Hour Cough Frequency 45 mg BID Week 12 18.5% 0.041



BID = twice daily

Patient-Reported Outcomes (PROs)

Improvements were also observed in patient-reported outcomes, such as the Leicester Cough Questionnaire (LCQ) total score.[16][17]

Trial	Dose	Timepoint	Difference vs. Placebo in LCQ Total Score	p-value	Reference
Phase 3b	45 mg BID	Week 12	0.75	0.034	[16]

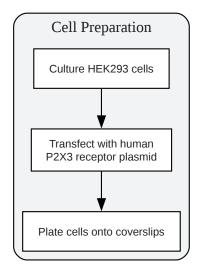
Experimental Protocols

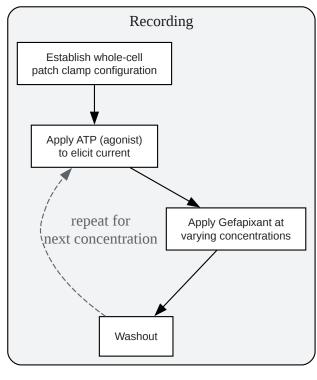
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of P2X3 receptor antagonists like Gefapixant.

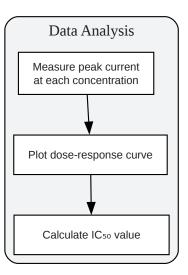
Electrophysiology (Patch Clamp) for IC₅₀ Determination

This protocol is used to measure the inhibitory effect of a compound on the ion channel function of P2X3 receptors expressed in a host cell line (e.g., HEK293 cells).









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